1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles . Another method involves the use of benzoic acid as a catalyst in a multicomponent reaction with vinyl azides, aromatic aldehydes, and aromatic amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of microwave-assisted synthesis and solvent-free conditions has been explored to enhance the yield and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The methyl groups and carboxylic acid functional group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as tert-butylhydroperoxide (TBHP) for oxidation reactions.
Reducing agents: Various reducing agents can be used depending on the desired product.
Catalysts: Nickel catalysts and benzoic acid are commonly used in the synthesis and reactions of this compound
Major Products
Scientific Research Applications
1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,5-Trimethyl-1H-imidazole-4-carboxylic acid include:
1,2,4,5-Tetramethylimidazole: Another methyl-substituted imidazole with different substitution patterns.
1H-Imidazole-5-carboxylic acid: A related compound with a carboxylic acid functional group at a different position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1,2,5-trimethylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H10N2O2/c1-4-6(7(10)11)8-5(2)9(4)3/h1-3H3,(H,10,11) |
InChI Key |
XBJSECKIAQRFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.